(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1359224-83-1
VCID: VC4592545
InChI: InChI=1S/C22H23FN4O/c1-26(2)17-8-6-16(7-9-17)25-21-18-13-15(23)5-10-20(18)24-14-19(21)22(28)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,25)
SMILES: CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Molecular Formula: C22H23FN4O
Molecular Weight: 378.451

(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

CAS No.: 1359224-83-1

Cat. No.: VC4592545

Molecular Formula: C22H23FN4O

Molecular Weight: 378.451

* For research use only. Not for human or veterinary use.

(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone - 1359224-83-1

Specification

CAS No. 1359224-83-1
Molecular Formula C22H23FN4O
Molecular Weight 378.451
IUPAC Name [4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C22H23FN4O/c1-26(2)17-8-6-16(7-9-17)25-21-18-13-15(23)5-10-20(18)24-14-19(21)22(28)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,25)
Standard InChI Key YLGNTQBIONKYAH-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the compound is C₂₂H₂₃FN₄O, with a molecular weight of 378.4 g/mol . Its structure features a quinoline core substituted at three positions:

  • Position 3: A pyrrolidin-1-yl methanone group.

  • Position 4: A 4-(dimethylamino)phenylamino moiety.

  • Position 6: A fluorine atom.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₃FN₄O
Molecular Weight378.4 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The absence of experimental data for density, boiling point, and melting point highlights gaps in publicly available characterization studies. The fluorine atom at position 6 is expected to enhance lipid solubility and metabolic stability, while the dimethylamino group may contribute to basicity and hydrogen-bonding potential .

Synthesis and Functionalization

Synthetic Routes

The synthesis of this compound likely involves multi-step functionalization of a quinoline precursor. A plausible pathway includes:

  • Quinoline Core Formation: Utilization of the Skraup or Doebner-Miller reaction to construct the quinoline backbone .

  • Chlorination at Position 4: Introduction of a chlorine atom via electrophilic aromatic substitution.

  • Amination at Position 4: Nucleophilic aromatic substitution (SNAr) with 4-(dimethylamino)aniline to install the dimethylamino phenylamino group .

  • Fluorination at Position 6: Direct fluorination using a fluorinating agent such as Selectfluor®.

  • Pyrrolidine Methanone Installation: Coupling of pyrrolidine to the quinoline’s position 3 via a ketone linker, potentially using acyl chloride intermediates .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 without side reactions.

  • Stability of Intermediates: The dimethylamino group may undergo oxidation under harsh conditions, necessitating protective strategies .

  • Purification: High polarity of the final product could complicate isolation via standard chromatographic methods .

Pharmacological Activity and Mechanisms

While direct studies on this compound are scarce, structurally analogous quinoline derivatives exhibit diverse biological activities:

Kinase Inhibition

Quinoline-based compounds frequently target kinase enzymes. For instance, aminopyrimidine-quinoline hybrids demonstrate inhibition of casein kinase 1 (CK1) and CK2, which are implicated in cancer and neurodegenerative diseases . The dimethylamino and pyrrolidine groups in this compound may facilitate hydrogen bonding with kinase ATP-binding pockets .

Central Nervous System (CNS) Targeting

Ligands for neuropeptide receptors (e.g., orexin-1) often incorporate quinoline scaffolds with pyrrolidine substituents . The dimethylamino group’s basicity could enhance blood-brain barrier penetration, positioning this compound as a candidate for CNS drug development .

ApplicationRationaleSource
Anticancer TherapeuticsKinase inhibition and DNA intercalation potential
Antibacterial AgentsFluoroquinolone-like structure
NeuropharmacologyPyrrolidine and dimethylamino groups for CNS penetration

Challenges and Future Directions

  • Synthetic Optimization: Developing scalable routes with higher yields and fewer purification steps.

  • Biological Profiling: Prioritizing in vitro assays for kinase inhibition, antimicrobial activity, and cytotoxicity.

  • ADME Studies: Assessing pharmacokinetic properties, including bioavailability and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator